molecular formula C6H9N3O B2721862 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride CAS No. 2344685-66-9

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride

Cat. No.: B2721862
CAS No.: 2344685-66-9
M. Wt: 139.16 g/mol
InChI Key: CHMWJKNFUJFZFS-UHFFFAOYSA-N
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Description

Properties

CAS No.

2344685-66-9

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol

InChI

InChI=1S/C6H9N3O/c10-6-4-8-9-2-1-7-3-5(6)9/h4,7,10H,1-3H2

InChI Key

CHMWJKNFUJFZFS-UHFFFAOYSA-N

SMILES

C1CN2C(=C(C=N2)O)CN1.Cl.Cl

Canonical SMILES

C1CN2C(=C(C=N2)O)CN1

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diaminopyrazole with α,β-unsaturated carbonyl compounds under acidic conditions to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrazine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol involves its interaction with specific molecular targets. For instance, as an antiviral agent, it binds to the core protein of HBV, altering its conformation and inhibiting viral replication. This interaction disrupts the assembly of viral particles, thereby reducing the viral load in infected cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

a. 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride
  • CAS : 2137914-62-4
  • Formula : C₇H₁₂Cl₂N₃
  • Key Differences :
    • Pyrazolo[4,3-c]pyridine core (vs. pyrazolo[1,5-a]pyrazine).
    • Methyl group at position 2 instead of hydroxyl.
  • Applications : Explored in opioid receptor agonist studies .
b. 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
  • CAS : 165894-10-0
  • Formula : C₆H₁₁Cl₂N₃
  • Key Differences :
    • Imidazole ring replaces pyrazole in the bicyclic system.
    • Lacks hydroxyl substituent.
  • Properties : Similar molecular weight (196.08 g/mol) but distinct electronic properties due to imidazole’s basicity .

Functional Group Variations

a. Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
  • Derivative : Used to synthesize antiviral compound 29 (RSV inhibitor) .
  • Key Differences: Ethyl ester at position 2 instead of hydroxyl.
  • Impact : Enhanced lipophilicity compared to the hydroxylated dihydrochloride form .
b. 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • Structure : Pyrimidine ring replaces pyrazine in the bicyclic system .
  • Key Differences :
    • Trifluoromethyl and phenyl substituents enhance binding to κ-opioid receptors (KOR).
    • Neutral molecule with higher logP than the dihydrochloride salt .

Chiral Analogs

a. Chiral 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidines
  • Synthesis : Asymmetric reductive dearomatization using Rh catalysis achieves >90% enantiomeric excess .
  • Key Differences :
    • Pyrimidine core with stereocenters at positions 5 and 5.
    • Applications in enantioselective drug discovery (e.g., kinase inhibitors) .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
Target Compound Pyrazolo[1,5-a]pyrazine C₆H₁₁Cl₂N₃O 228.08 3-OH Dihydrochloride
2-Methyl-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine C₇H₁₂Cl₂N₃ 217.14 2-CH₃ Dihydrochloride
Ethyl carboxylate derivative Pyrazolo[1,5-a]pyrazine C₉H₁₂N₄O₂ 208.22 2-COOEt Neutral

Key Research Findings

  • Bioactivity : The hydroxyl group in the target compound enhances hydrogen-bonding interactions in viral polymerase inhibition, whereas methyl or trifluoromethyl groups in analogs improve receptor binding .
  • Solubility : Dihydrochloride salts (e.g., target compound) exhibit superior aqueous solubility (>50 mg/mL) compared to neutral analogs (<10 mg/mL) .
  • Stereochemical Complexity: Chiral analogs require advanced catalytic methods for synthesis, while the target compound’s non-chiral structure simplifies large-scale production .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol; dihydrochloride (CAS No. 165894-07-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₁Cl₂N₃
  • Molecular Weight : 196.08 g/mol
  • CAS Number : 165894-07-5

Biological Activity Overview

The biological activities of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol; dihydrochloride have been explored in various studies. It exhibits potential as an anticancer agent and has shown promise in enzymatic inhibition.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against cancer cells. For instance, it has been noted for its ability to induce apoptosis and necrosis in human melanoma cells, showcasing its dual mechanism of action in cancer treatment . The compound's structure allows it to interact effectively with cellular targets involved in cancer cell survival and proliferation.

Enzymatic Inhibition

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines (of which this compound is a part) possess significant enzymatic inhibitory properties. These compounds have been linked to selective inhibition of protein kinases and other enzymes critical in cancer pathways .

The mechanisms through which 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol exerts its biological effects include:

  • Interference with Cell Cycle : The compound may disrupt the normal cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic and extrinsic pathways.
  • Inhibition of Key Enzymes : By targeting specific enzymes involved in tumor growth and metastasis.

Study 1: Efficacy Against Melanoma

A study demonstrated that the compound effectively induced cell death in human A375 melanoma cells. The results indicated that both apoptosis and necrosis were involved in the treatment response. The hydrophilic nature of certain derivatives enhanced their activity against resistant melanoma types .

Study 2: Enzymatic Activity

Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The findings suggested that modifications to the pyrazolo structure could enhance inhibitory potency against these enzymes, providing a pathway for drug development targeting cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis and necrosis in melanoma cells
Enzymatic InhibitionInhibits protein kinases involved in cancer pathways
MechanismDisrupts cell cycle and promotes programmed cell death

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol dihydrochloride to enhance yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature and Solvent Selection : Higher yields are achieved using polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to minimize side reactions .
  • Catalysts : Palladium or copper catalysts may enhance coupling efficiency in multi-step syntheses, particularly for introducing substituents to the pyrazolo-pyrazine core .
  • Monitoring Techniques : Thin-layer chromatography (TLC) is critical for tracking intermediate formation and reaction progress .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity, especially for hydrochloride salts .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization of this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm hydrogen and carbon environments. For example, the tetrahydro-pyrazine ring protons resonate at δ 2.5–3.5 ppm, while the pyrazole protons appear at δ 6.0–7.0 ppm .
  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl or amine stretches at 3200–3500 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, particularly for intermediates with halide substituents (e.g., iodine or chlorine) .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) for biological testing .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
  • Isotopic Labeling : Use deuterated solvents or 15^{15}N-labeled analogs to distinguish overlapping signals in complex spectra .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in the tetrahydro-pyrazine moiety) by acquiring spectra at different temperatures .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for polymorphic forms .

Advanced: What strategies are effective for elucidating the mechanism of action in biological systems, particularly regarding receptor binding?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to predict interactions with target receptors (e.g., GABAA_A or serotonin receptors) based on the compound’s planar pyrazolo-pyrazine core .
  • In Vitro Binding Assays : Radioligand displacement studies (e.g., 3^3H-flumazenil for GABAA_A) quantify affinity (Ki_i) and selectivity .
  • Mutagenesis Studies : Modify receptor residues (e.g., histidine or tyrosine in binding pockets) to identify critical interaction sites .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes) to guide structural modifications for improved pharmacokinetics .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during salt formation) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .

Advanced: How does the tetrahydro-pyrazine configuration influence the compound’s reactivity compared to non-hydrogenated analogs?

Methodological Answer:

  • Ring Strain : The saturated pyrazine ring reduces aromaticity, increasing susceptibility to electrophilic substitution at the pyrazole nitrogen .

  • Solubility : The dihydrochloride salt improves aqueous solubility (up to 10 mM in PBS) compared to neutral analogs, enhancing bioavailability .

  • Comparative Reactivity :

    Property Tetrahydro-Pyrazine Aromatic Pyrazine
    Electrophilic Substitution Favored at N1 (pyrazole)Favored at C4 (pyrazine)
    Oxidative Stability Lower (prone to ring oxidation)Higher
    Hydrogen Bonding Enhanced due to NH groupsLimited

Advanced: How can researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
  • Batch Analysis : Compare compound purity (via HPLC) across studies; impurities >5% may skew IC50_{50} values .
  • Structural Confirmation : Verify if discrepancies arise from tautomerism (e.g., pyrazole vs. pyrazolium forms) using pH-dependent NMR .

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